Cas no 2287236-88-6 (1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate)

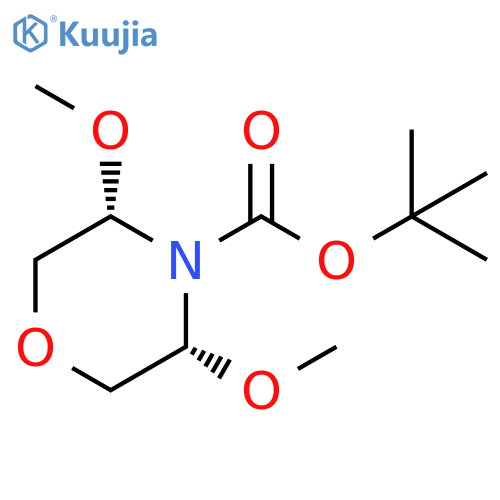

2287236-88-6 structure

商品名:1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate

CAS番号:2287236-88-6

MF:C11H21NO5

メガワット:247.288143873215

CID:5380057

1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate 化学的及び物理的性質

名前と識別子

-

- 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate

-

- インチ: 1S/C11H21NO5/c1-11(2,3)17-10(13)12-8(14-4)6-16-7-9(12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+

- InChIKey: YVQMAMWNPFSRKW-DTORHVGOSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)[C@@H](OC)COC[C@H]1OC

じっけんとくせい

- 密度みつど: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 312.6±42.0 °C(Predicted)

- 酸性度係数(pKa): -5.34±0.60(Predicted)

1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6745442-1.0g |

tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate |

2287236-88-6 | 95.0% | 1.0g |

$1256.0 | 2025-03-13 | |

| Aaron | AR028MH2-50mg |

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |

2287236-88-6 | 95% | 50mg |

$428.00 | 2025-02-16 | |

| Aaron | AR028MH2-250mg |

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |

2287236-88-6 | 95% | 250mg |

$882.00 | 2025-02-16 | |

| Aaron | AR028MH2-2.5g |

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |

2287236-88-6 | 95% | 2.5g |

$3413.00 | 2023-12-15 | |

| 1PlusChem | 1P028M8Q-100mg |

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |

2287236-88-6 | 95% | 100mg |

$602.00 | 2024-05-24 | |

| Aaron | AR028MH2-1g |

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |

2287236-88-6 | 95% | 1g |

$1752.00 | 2025-02-16 | |

| 1PlusChem | 1P028M8Q-50mg |

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |

2287236-88-6 | 95% | 50mg |

$412.00 | 2024-05-24 | |

| 1PlusChem | 1P028M8Q-2.5g |

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |

2287236-88-6 | 95% | 2.5g |

$3108.00 | 2024-05-24 | |

| Enamine | EN300-6745442-10.0g |

tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate |

2287236-88-6 | 95.0% | 10.0g |

$5405.0 | 2025-03-13 | |

| Enamine | EN300-6745442-2.5g |

tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate |

2287236-88-6 | 95.0% | 2.5g |

$2464.0 | 2025-03-13 |

1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2287236-88-6 (1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 4770-00-7(3-cyano-4-nitroindole)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量